molecular formula C10H10O4 B190239 3-(Oxiran-2-ylmethoxy)benzoic acid CAS No. 185522-04-7

3-(Oxiran-2-ylmethoxy)benzoic acid

Cat. No.: B190239
CAS No.: 185522-04-7
M. Wt: 194.18 g/mol
InChI Key: XYAVQXSVVRVAKJ-UHFFFAOYSA-N
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Description

3-(Oxiran-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoic acid moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxiran-2-ylmethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethoxy)benzoic acid largely depends on the specific application. In chemical reactions, the oxirane ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in crosslinking processes and the formation of stable conjugates with other molecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with the oxirane ring attached at the para position.

    4-Acetoxybenzoic acid: Contains an acetoxy group instead of an oxirane ring.

Uniqueness

3-(Oxiran-2-ylmethoxy)benzoic acid is unique due to the position of the oxirane ring and its specific reactivity profile. The ortho position of the oxirane ring relative to the carboxylic acid group can influence the compound’s reactivity and interactions, making it distinct from its para-substituted counterpart .

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVQXSVVRVAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599317
Record name 3-[(Oxiran-2-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185522-04-7
Record name 3-[(Oxiran-2-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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